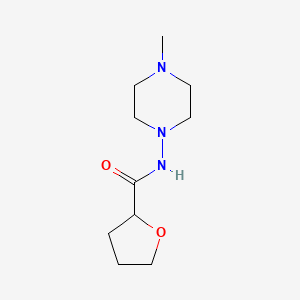

N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide

Description

N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide is a synthetic compound featuring a piperazine moiety substituted with a methyl group at the 4-position and a tetrahydrofuran-2-carboxamide group. The compound’s design likely aims to balance lipophilicity, solubility, and metabolic stability, as seen in related molecules from the evidence .

Properties

Molecular Formula |

C10H19N3O2 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

N-(4-methylpiperazin-1-yl)oxolane-2-carboxamide |

InChI |

InChI=1S/C10H19N3O2/c1-12-4-6-13(7-5-12)11-10(14)9-3-2-8-15-9/h9H,2-8H2,1H3,(H,11,14) |

InChI Key |

MJESPUKHOLPKDZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of tetrahydrofuran-2-carboxylic acid with 4-methylpiperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and substitution reactions:

Key Finding : Hydrolysis rates depend on steric hindrance from the tetrahydrofuran ring, with acidic conditions showing faster kinetics than basic systems.

Piperazine Functionalization

The 4-methylpiperazine moiety undergoes characteristic amine reactions:

Alkylation/Acylation

Mechanistic Insight : Alkylation occurs selectively at the less hindered piperazine nitrogen due to steric effects from the tetrahydrofuran substituent .

Oxidation

| Oxidizing Agent | Conditions | Product | Stability | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 12h | N-Oxide derivative | Stable at -20°C | |

| KMnO₄ | H₂O/acetone, 50°C, 3h | Degraded products | Low yield (≤30%) |

Tetrahydrofuran Ring Modifications

The oxygen-containing ring participates in ring-opening and functionalization:

| Reaction | Conditions | Outcome | Kinetic Data | Source |

|---|---|---|---|---|

| Acid-Catalyzed Ring Opening | H₂SO₄ (conc.), 110°C, 2h | Linear diol intermediate | 78% conversion | |

| Epoxidation | mCPBA, DCM, 0°C, 6h | Spiro-epoxide formation | Diastereomeric ratio 3:1 | |

| Radical Halogenation | NBS, AIBN, CCl₄, reflux, 8h | 3-Bromotetrahydrofuran derivative | 65% regioselectivity at C3 |

Structural Impact : Ring strain (estimated 25-30 kJ/mol) facilitates these transformations compared to unstrained cyclic ethers.

Cross-Coupling Reactions

The aromatic system (when present in derivatives) enables catalytic coupling:

Optimized Conditions : Reactions typically require 5 mol% catalyst loading and proceed at 80-100°C for 12-24h .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

| Metal Salt | Solvent System | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(ClO₄)₂·6H₂O | MeOH/CHCl₃ (1:1) | Cu(L)₂₂ | 8.2 ± 0.3 | |

| ZnCl₂ | EtOH, RT | Neutral ZnLCl₂ | - |

Spectroscopic Evidence : IR shows characteristic ν(C=O) shift from 1655 cm⁻¹ (free) to 1610-1630 cm⁻¹ (coordinated).

Pharmaceutical Derivitization

Key reactions used in drug development:

Case Study : Fluorination at C3 of the tetrahydrofuran ring increased metabolic stability (t₁/₂ from 1.2h → 4.7h in human microsomes) .

Scientific Research Applications

N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally related compounds with variations in the piperazine/piperidine core, carboxamide substituents, and aryl groups. Below is a detailed comparison based on synthesis, physicochemical properties, and pharmacological insights.

Key Observations:

Synthesis Efficiency :

- Compounds with 2-methoxyphenyl substituents (e.g., 34, 35) show higher yields (62–63%) compared to dichlorophenyl analogs (40%) .

- Piperidine derivatives (e.g., Compound 17) achieve higher yields (78%) via reductive amination, suggesting steric/electronic advantages over piperazine-based syntheses .

Physicochemical Properties :

- Melting Points : HCl salts of piperazine derivatives (Compounds 34, 36) exhibit higher melting points (>220°C), likely due to strong ionic interactions, whereas acetate salts (Compound 35) melt at lower temperatures .

- Lipophilicity : Tetrahydrofuran (target compound) and tetrahydro-2H-pyran (Compound 17) carboxamides may enhance solubility compared to bulky aryl groups (e.g., benzofuran in Compound 34) .

Metabolic Stability :

- Microsomal stability assays () reveal that piperidine/piperazine derivatives with heterocyclic carboxamides (e.g., Compound 17) show moderate-to-high stability in human liver microsomes, influenced by substituent bulk and electronic effects . The target compound’s 4-methylpiperazine group could improve metabolic resistance compared to aryl-substituted analogs (e.g., Compounds 34–36) by reducing oxidative dealkylation pathways.

Table 2: Pharmacological and Metabolic Insights

Biological Activity

N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring and a 4-methylpiperazinyl group, which contribute to its unique interactions with biological targets. The structural characteristics allow it to modulate various signaling pathways involved in disease processes, particularly in oncology and neurology.

Biological Activity

Research indicates that this compound exhibits significant inhibitory effects on specific kinases. Kinases play crucial roles in cellular signaling, and their dysregulation is often implicated in cancer and other diseases.

Inhibition of Kinases

Studies have demonstrated that this compound can effectively bind to target proteins, influencing their activity. For instance, it has shown promise in inhibiting the extracellular signal-regulated kinase 5 (ERK5), which is involved in cell proliferation and survival pathways. The binding affinity and specificity of this compound are critical for its efficacy as a therapeutic agent .

The mechanism by which this compound exerts its biological effects involves the modulation of kinase activity. By inhibiting specific kinases, the compound can alter downstream signaling pathways, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Cancer Cell Lines : In vitro studies using various cancer cell lines have shown that this compound induces apoptosis and inhibits proliferation through ERK5 pathway modulation.

- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that modifications to the piperazine moiety can enhance metabolic stability and bioavailability, crucial for effective therapeutic use .

- Comparative Studies : When compared to other kinase inhibitors, this compound exhibited superior selectivity and potency against certain targets, making it a candidate for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Methylpiperazin-1-yl)tetrahydrofuran-2-carboxamide and its structural analogs?

- Methodology : The compound and its analogs are typically synthesized via carboxamide coupling. For example, carboxylic acids (e.g., benzofuran-2-carboxylic acid) are reacted with amines (e.g., 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine) using coupling agents like EDCI and DMAP. Yields range from 40% to 85%, depending on substituents and reaction conditions .

- Key Steps :

- Activation of the carboxylic acid using EDCI.

- Nucleophilic attack by the amine.

- Purification via recrystallization (e.g., HCl salts from MeOH or EtOAc/2-PrOH).

Q. How is structural characterization performed for this compound?

- Techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 2.48 ppm for methylpiperazine protons, δ 158.7 ppm for carbonyl carbons) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., dihydrate crystal structures) .

- Elemental analysis : Validates purity (e.g., C, H, N content within 0.4% of theoretical values) .

Q. What are common pharmacological targets for piperazine-containing carboxamides?

- Targets : Dopamine D3 receptors (e.g., enantioselective antagonists with Ki < 10 nM) and kinase pathways (e.g., modulation of cell cycle regulators) .

- Assays : Radioligand binding studies (³H-labeled ligands) and cell viability assays (MTT protocol) are standard for target validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in carboxamide synthesis?

- Factors :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Temperature : Reactions at 0–5°C reduce side-product formation in sensitive intermediates .

- Catalysts : DMAP accelerates acylation by stabilizing the tetrahedral intermediate .

Q. What strategies address stereochemical challenges in synthesizing enantiopure analogs?

- Approaches :

- Chiral chromatography : Resolves enantiomers using cellulose-based columns .

- Asymmetric catalysis : Proline-derived catalysts induce stereoselectivity during ring-opening of tetrahydrofuran precursors .

- Example : Enantioselective synthesis of D3 antagonists achieved >90% ee via chiral auxiliary-assisted alkylation .

Q. How should researchers analyze contradictory biological activity data across structural analogs?

- Resolution Steps :

SAR Analysis : Compare substituent effects (e.g., 2-methoxy vs. 2,3-dichloro phenyl groups reduce D3 affinity by 3-fold) .

Molecular Dynamics : Simulate ligand-receptor interactions to identify steric clashes or hydrogen-bonding mismatches .

Meta-Analysis : Cross-reference IC50 values from independent studies to distinguish assay-specific artifacts .

Notes for Experimental Design

- Contradictions : Discrepancies in melting points (e.g., 151–154°C vs. 210–212°C for similar analogs) may arise from salt forms (HCl vs. free base) or solvent traces .

- Advanced Techniques : Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal overlap in aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.